1-[5-Amino-6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)-6,7-dihydroindol-1-yl]-3-phenylmethoxypropan-2-ol
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Overview
Description
The compound “(2R)-1-(5-Amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-6,7-dihydro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol” is a complex organic molecule that features multiple functional groups, including an amino group, a fluoro group, and benzyloxy groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indole ring, introduction of the fluoro group, and attachment of the benzyloxy groups. Typical reaction conditions might include:
Formation of the Indole Ring: This could involve cyclization reactions using appropriate starting materials.
Introduction of the Fluoro Group: Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of Benzyloxy Groups: This could be achieved through etherification reactions using benzyl alcohol and a suitable base.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the amino group or other reducible functionalities using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and the functional groups present on the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, the compound might find applications in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to a particular enzyme or receptor, modulating its activity and leading to a biological effect. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-(5-Amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-chloro-6,7-dihydro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol: Similar structure but with a chloro group instead of a fluoro group.
(2R)-1-(5-Amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-bromo-6,7-dihydro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol: Similar structure but with a bromo group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in the compound might confer unique properties, such as increased metabolic stability or altered biological activity, compared to its chloro or bromo analogs.
Properties
Molecular Formula |
C29H35FN2O3 |
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Molecular Weight |
478.6 g/mol |
IUPAC Name |
1-[5-amino-6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)-6,7-dihydroindol-1-yl]-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C29H35FN2O3/c1-29(2,20-35-18-22-11-7-4-8-12-22)28-14-23-13-26(31)25(30)15-27(23)32(28)16-24(33)19-34-17-21-9-5-3-6-10-21/h3-14,24-25,33H,15-20,31H2,1-2H3 |
InChI Key |
LRDXAOQNZPHIIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)C2=CC3=C(N2CC(COCC4=CC=CC=C4)O)CC(C(=C3)N)F |
Origin of Product |
United States |
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